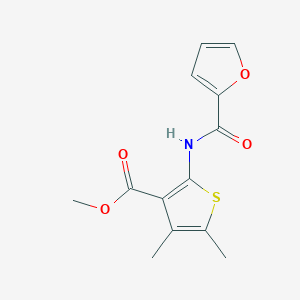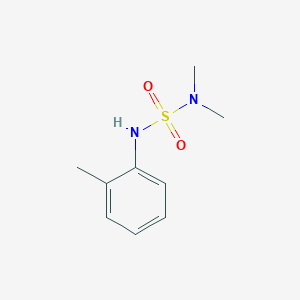
ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate and its derivatives involves complex organic reactions, aiming to achieve the desired molecular framework with high yield and purity. A notable method involves the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranillate followed by H2/Pd/C reduction, leading to the amino ester, which upon heating in the presence of FeCl3 affords the title compound (Al-Said & Al-Sghair, 2013).
Molecular Structure Analysis
Molecular structure analysis, often carried out using single-crystal X-ray crystallography, provides insights into the arrangement of atoms within ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate molecules. This analysis reveals the spatial arrangement, bond lengths, and angles, which are crucial for understanding the compound's reactivity and properties. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, highlighting the significance of intramolecular hydrogen bonding (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, contributing to its diverse properties. For example, thermal reaction studies have revealed the compound's behavior under different conditions, such as the formation of ethyl (2E,4E)-2,4-alkadienoates upon refluxing in xylene, indicating the compound's susceptibility to pyrolysis and its potential for forming complex reaction products (Tanikaga, Nozaki, Nishida, & Kaji, 1984).
Physical Properties Analysis
The physical properties of ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate, such as melting point, boiling point, solubility, and crystal structure, are crucial for its application in various domains. The analysis of these properties enables researchers to determine the conditions under which the compound can be stored, handled, and used in experiments. For instance, the crystal structure analysis provides information on the compound's stability and reactivity (He, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under different conditions, and interaction with other molecules, are vital for understanding ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate's functionality. Research on its antimicrobial activity, for example, reveals its potential in biomedical applications, showcasing how its chemical properties can be harnessed for specific uses (Chan, Mohamed Ali, Khairuddean, & Salleh, 2013).
Scientific Research Applications
Pharmacological Applications
Antiplatelet Activity and PAR4 Antagonism : Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its derivatives have been identified for their selective anti-PAR4 (protease-activated receptor 4) activity, showing significant inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. Such compounds are promising as novel antiplatelet drug candidates, with specific derivatives showing potent effects comparable to the lead compound YD-3 (Hua-Sin Chen et al., 2008).
Anti-Juvenile Hormone Activity : Research on ethyl 4-[(7-substituted 1,4-benzodioxan-6-yl)methyl]benzoates has demonstrated anti-juvenile hormone activities in the silkworm Bombyx mori. These compounds can induce precocious metamorphosis by significantly decreasing juvenile hormone titers, suggesting their potential as biopesticides or for other agrochemical applications (N. Yamada et al., 2016).
Organic Chemistry and Material Science
Hydrogen-Bonded Supramolecular Structures : Studies on substituted 4-pyrazolylbenzoates, including ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate, have explored their ability to form hydrogen-bonded supramolecular structures. These compounds exhibit diverse spatial arrangements due to their hydrogen bonding capabilities, which could be leveraged in material science for designing novel organic materials (J. Portilla et al., 2007).
Electrochemical and Electrochromic Properties : The introduction of different acceptor groups into donor–acceptor type monomers, such as ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate, has been shown to significantly affect their electrochemical and electrochromic properties. These findings highlight the potential of such compounds in developing advanced materials for electronic and optoelectronic applications (Bin Hu et al., 2013).
properties
IUPAC Name |
ethyl 4-(1,3-dihydroisoindol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-20-17(19)13-7-9-16(10-8-13)18-11-14-5-3-4-6-15(14)12-18/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNFRBOYHGICEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1,3-dihydro-2H-isoindol-2-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)
![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)
![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)
![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)
![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)
![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)


![(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)
![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)